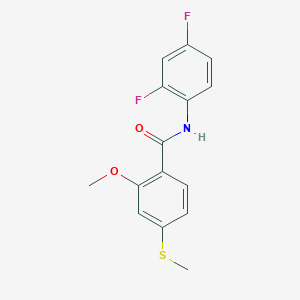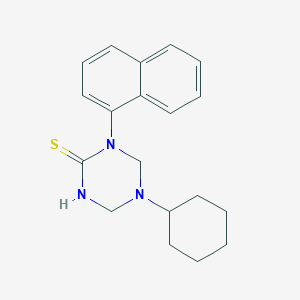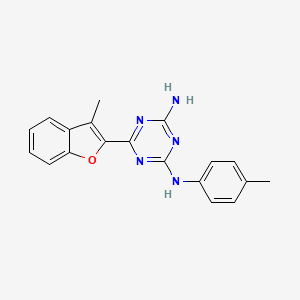
N-(2,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-methoxy-4-(methylthio)benzamide, commonly known as DFB, is a chemical compound that belongs to the class of benzamide derivatives. DFB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.
科学的研究の応用
DFB has been extensively studied for its potential applications in cancer research. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. DFB has also been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. Additionally, DFB has been investigated for its potential use as a diagnostic tool for cancer imaging due to its high affinity for cancer cells.
作用機序
The mechanism of action of DFB is not fully understood. However, it is believed to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to induce tumor cell differentiation and apoptosis, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
DFB has been shown to induce changes in the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a crucial role in tumor invasion and metastasis. DFB has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation, cell survival, and proliferation.
実験室実験の利点と制限
One of the main advantages of DFB is its potent antitumor activity against various cancer cell lines. It also exhibits high selectivity for cancer cells, making it a promising candidate for cancer imaging and therapy. However, one of the limitations of DFB is its poor solubility in water, which can limit its bioavailability and therapeutic efficacy.
将来の方向性
There are several future directions for research on DFB. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of DFB. Another direction is the investigation of the potential use of DFB as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of DFB and to identify potential targets for cancer therapy. Finally, the development of novel formulations and drug delivery systems for DFB could improve its bioavailability and therapeutic efficacy.
In conclusion, DFB is a promising chemical compound with potential applications in cancer research and drug discovery. Its potent antitumor activity, selectivity for cancer cells, and ability to inhibit HDACs make it a promising candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action, improve its bioavailability, and identify potential targets for therapy.
合成法
DFB can be synthesized through a multistep process involving the reaction of 2,4-difluoroaniline with 2-methoxy-4-(methylthio)benzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with acetic anhydride and triethylamine to obtain the final product, DFB.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2S/c1-20-14-8-10(21-2)4-5-11(14)15(19)18-13-6-3-9(16)7-12(13)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVXMDOCQPPNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5867193.png)


![1-(2,4-dimethylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5867216.png)
![3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5867218.png)
![3-[2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5867220.png)

![methyl 4-{[(3-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5867234.png)
![2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5867243.png)


![N-{4-[2-(2-quinolinylthio)acetyl]phenyl}acetamide](/img/structure/B5867251.png)
![1-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5867252.png)